8-Methoxy-5-(morpholine-4-sulfonyl)-quinoline
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Overview
Description
8-METHOXY-5-(MORPHOLINE-4-SULFONYL)QUINOLINE is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. Quinoline derivatives have been extensively studied due to their significant biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 8-METHOXY-5-(MORPHOLINE-4-SULFONYL)QUINOLINE typically involves the use of 8-hydroxyquinoline-5-sulfonyl chloride as a starting material. This compound undergoes a series of reactions, including sulfonylation and morpholine substitution, to yield the final product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.
Chemical Reactions Analysis
8-METHOXY-5-(MORPHOLINE-4-SULFONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides.
Scientific Research Applications
8-METHOXY-5-(MORPHOLINE-4-SULFONYL)QUINOLINE has been widely studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It has shown promising anticancer properties in vitro, particularly against human cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-METHOXY-5-(MORPHOLINE-4-SULFONYL)QUINOLINE involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and pathways involved in cell proliferation and survival, leading to its anticancer and antimicrobial effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
8-METHOXY-5-(MORPHOLINE-4-SULFONYL)QUINOLINE can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: An anticancer agent.
Mepacrine: Used for its antiprotozoal properties.
The uniqueness of 8-METHOXY-5-(MORPHOLINE-4-SULFONYL)QUINOLINE lies in its combination of a methoxy group and a morpholine-4-sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O4S |
---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
4-(8-methoxyquinolin-5-yl)sulfonylmorpholine |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-4-5-13(11-3-2-6-15-14(11)12)21(17,18)16-7-9-20-10-8-16/h2-6H,7-10H2,1H3 |
InChI Key |
KHVKBILCNMLYCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N3CCOCC3)C=CC=N2 |
Origin of Product |
United States |
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